N-tert-Butyl-2-(2,3,4-trichlorophenoxy)butanamide
Description
N-tert-Butyl-2-(2,3,4-trichlorophenoxy)butanamide: is an organic compound with the molecular formula C14H18Cl3NO2 . This compound is characterized by the presence of a tert-butyl group, a trichlorophenoxy group, and a butanamide backbone. It is commonly used in various chemical and industrial applications due to its unique structural properties.
Properties
CAS No. |
61994-04-5 |
|---|---|
Molecular Formula |
C14H18Cl3NO2 |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
N-tert-butyl-2-(2,3,4-trichlorophenoxy)butanamide |
InChI |
InChI=1S/C14H18Cl3NO2/c1-5-9(13(19)18-14(2,3)4)20-10-7-6-8(15)11(16)12(10)17/h6-7,9H,5H2,1-4H3,(H,18,19) |
InChI Key |
CDPAPKYFNVRATE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(C)(C)C)OC1=C(C(=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One of the common methods to synthesize N-tert-butyl amides involves the Ritter reaction.
Condensation Reactions: Another method involves the condensation of carboxylic acids with tert-butyl amines.
Industrial Production Methods: Industrial production of N-tert-Butyl-2-(2,3,4-trichlorophenoxy)butanamide often involves large-scale Ritter reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: N-tert-Butyl-2-(2,3,4-trichlorophenoxy)butanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of chlorinated phenoxy groups on biological systems. It is also used in the development of herbicides and pesticides .
Medicine: Its structural features make it a candidate for developing inhibitors or modulators of biological pathways .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and polymers .
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-(2,3,4-trichlorophenoxy)butanamide involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- N-tert-Butyl-2,4,6-trimethylbenzenesulfonamide
- N-tert-Butyl-2-thiophenesulfonamide
- N-tert-Butyl-α-(2,4,6-trimethoxyphenyl)nitrone
Comparison:
- N-tert-Butyl-2,4,6-trimethylbenzenesulfonamide: This compound has a similar tert-butyl group but differs in the presence of a sulfonamide group instead of a phenoxy group. It is used in different chemical reactions and applications .
- N-tert-Butyl-2-thiophenesulfonamide: This compound contains a thiophene ring, which imparts different electronic properties compared to the trichlorophenoxy group. It is used in the synthesis of sulfur-containing compounds .
- N-tert-Butyl-α-(2,4,6-trimethoxyphenyl)nitrone: This compound has a nitrone group, which makes it useful in radical trapping and spin labeling studies .
Uniqueness: N-tert-Butyl-2-(2,3,4-trichlorophenoxy)butanamide is unique due to the presence of the trichlorophenoxy group, which imparts distinct chemical reactivity and biological activity. Its combination of tert-butyl and trichlorophenoxy groups makes it versatile for various applications in chemistry, biology, and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
